Ethyl allophanate

Description

Properties

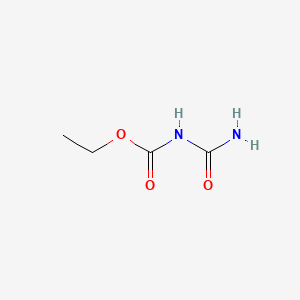

IUPAC Name |

ethyl N-carbamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHPSKJRLDSJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060818 | |

| Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-36-8 | |

| Record name | Ethyl N-(aminocarbonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl allophanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl allophanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl allophanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-(aminocarbonyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (aminocarbonyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ALLOPHANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4EN328CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl allophanate chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Allophanate

Introduction

This compound, systematically named ethyl N-carbamoylcarbamate, is an organic compound with the chemical formula C₄H₈N₂O₃[1]. It belongs to the allophanate class of compounds, which are derivatives of allophanic acid (H₂NCONHCOOH). Structurally, it is an ester featuring a ureido (N-carbamoyl) group attached to a carbamate functional group. This unique arrangement of functional groups imparts a distinct profile of chemical properties and reactivity, making it a molecule of interest in synthetic chemistry, particularly in the study of isocyanate and polyurethane chemistry[2]. This guide provides a detailed exploration of its core chemical characteristics, reactivity, and relevant experimental considerations for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions[3][4]. Its stability is fair under normal temperatures and pressures, though it is susceptible to degradation under specific conditions such as high heat or in the presence of strong acids, bases, or oxidizing agents[3]. The molecule contains two amide-like nitrogen atoms and three carbonyl oxygen atoms, which can participate in hydrogen bonding, influencing its physical properties like melting point and solubility.

Summary of Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₂O₃ | [1][5][6] |

| Molecular Weight | 132.12 g/mol | [1][4][7] |

| CAS Number | 626-36-8 | [1] |

| Appearance | White to off-white crystalline powder or needles | [3][4] |

| Melting Point | 184-189 °C | [4] |

| Boiling Point | 190-191 °C (Decomposes) | [4] |

| pKa | 9.89 ± 0.46 (Predicted) | [4] |

| Purity | Typically >95-98% for commercial grades | [6] |

Spectral Data for Structural Elucidation

Characterization of this compound relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to N-H stretching, C=O (carbonyl) stretching from both the carbamate and urea moieties, and C-O stretching of the ester group. Data is available on the NIST Chemistry WebBook[1][8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for confirming the structure. The ¹H NMR spectrum will show signals for the ethyl group (a triplet and a quartet) and the two N-H protons. The ¹³C NMR spectrum will display distinct peaks for the two carbonyl carbons, the methylene and methyl carbons of the ethyl group[9][10].

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data shows the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and structural components[1].

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is governed by the interplay of its ureido and carbamate functionalities. The carbonyl carbons are electrophilic sites susceptible to nucleophilic attack, while the nitrogen atoms possess lone pairs, allowing them to act as nucleophiles.

Thermal Decomposition

The allophanate linkage is known to be thermally labile. When heated, particularly at temperatures above 100-150°C, the bond can dissociate in a reversible reaction to yield the parent urethane (ethyl carbamate) and an isocyanate[2]. Further heating can lead to more complex decomposition products, including nitrogen oxides, carbon monoxide, and carbon dioxide, especially during combustion[3]. This thermal reversibility is a key consideration in polyurethane chemistry, where allophanate crosslinks can be formed at elevated temperatures and may break upon further heating, affecting the material's processability[2][11].

Caption: Thermal decomposition pathway of this compound.

Hydrolysis

This compound can undergo hydrolysis, particularly under acidic or basic conditions, to break down the amide and ester bonds. In biological systems, this reaction is catalyzed by a specific enzyme, allophanate hydrolase. This enzyme is crucial in the metabolic pathways of certain organisms for utilizing urea or degrading s-triazine compounds[12][13][14]. The enzymatic hydrolysis of allophanate yields ammonia and carbon dioxide (as bicarbonate), providing a source of nitrogen for the organism[13][14].

Caption: Enzymatic hydrolysis pathway relevant in biological systems.

Reactivity with Nucleophiles

The carbonyl groups in this compound are electrophilic and can react with various nucleophiles[15]. This reactivity is fundamental to the formation of allophanates, which serve as cross-linking points in polyurethane synthesis. An isocyanate can react with a urethane group (which acts as the nucleophile via its N-H proton) to form an allophanate linkage[2]. This reaction is often catalyzed and occurs at elevated temperatures[2][16]. Conversely, stronger nucleophiles can attack the carbonyl centers of this compound itself, leading to substitution or addition reactions.

Caption: Generalized reaction of this compound with a nucleophile.

Reactivity with Electrophiles

The nitrogen atoms in this compound have lone electron pairs and can therefore act as nucleophiles, reacting with electrophiles[17][18]. For instance, they can be alkylated or acylated under appropriate conditions. However, the nucleophilicity of these nitrogens is reduced due to the electron-withdrawing effect of the adjacent carbonyl groups. Consequently, reactions at the nitrogen centers typically require strong electrophiles and specific reaction conditions.

Experimental Protocols & Methodologies

Protocol: Synthesis of an Allophanate from an Isocyanate and a Urethane

This protocol describes a general laboratory procedure for the synthesis of an allophanate, which is the reverse of the thermal decomposition of this compound and illustrates the core reaction for its formation. This process is central to creating crosslinks in polyurethane materials[2][19].

Objective: To synthesize an allophanate by reacting a urethane with an excess of isocyanate at elevated temperature.

Materials:

-

Ethyl carbamate (Urethane)

-

Phenyl isocyanate (Isocyanate)

-

Anhydrous Toluene (Solvent)

-

Bismuth-based catalyst (e.g., bismuth tris(2-ethylhexanoate))[19]

-

Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet.

Procedure:

-

Setup: Assemble the reaction apparatus under a nitrogen atmosphere to exclude moisture, which would react with the isocyanate.

-

Charging the Reactor: Add ethyl carbamate (1.0 eq) and the bismuth catalyst (~0.01 mol%) to the flask. Dissolve the solids in anhydrous toluene.

-

Heating: Begin stirring and heat the mixture to 80-100°C.

-

Isocyanate Addition: Slowly add phenyl isocyanate (1.1 eq) to the reaction mixture via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Maintain the temperature and continue stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or IR spectroscopy (monitoring the disappearance of the N-H stretch of the urethane and the appearance of the allophanate peaks). The reaction typically takes several hours[16].

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add a non-polar solvent like hexane to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold hexane to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Characterization: Confirm the structure of the resulting phenyl-substituted this compound using NMR, IR, and melting point analysis.

Sources

- 1. This compound [webbook.nist.gov]

- 2. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound CAS#: 626-36-8 [amp.chemicalbook.com]

- 5. This compound (CAS 626-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pure-synth.com [pure-synth.com]

- 7. This compound - High purity | EN [georganics.sk]

- 8. This compound [webbook.nist.gov]

- 9. This compound(626-36-8) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allophanate Hydrolase, Not Urease, Functions in Bacterial Cyanuric Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and Function of Allophanate Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allophanate hydrolase - Wikipedia [en.wikipedia.org]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles [frontiersin.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. US20120016073A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl Allophanate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl allophanate (CAS 626-36-8).[1][2] this compound, also known as ethyl (aminocarbonyl)carbamate, is a derivative of urea and a member of the allophanate family, which are of interest in polymer and synthetic chemistry.[2] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide offers a detailed theoretical prediction and interpretation of the NMR spectra, a standardized experimental protocol for data acquisition, and an exploration of the structure-spectrum correlations that govern the chemical shifts and coupling patterns observed.

Introduction to this compound

This compound (C₄H₈N₂O₃, Molar Mass: 132.12 g/mol ) is a bifunctional organic compound containing both a urethane (carbamate) and a urea moiety.[1][3] Its structure presents a unique electronic environment that is reflected in its NMR spectra. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and for studying its reactivity in various chemical transformations.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the chemically non-equivalent protons in the molecule.[4] The expected chemical shifts are influenced by the electronegativity of neighboring oxygen and nitrogen atoms, as well as the anisotropic effects of the carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| b | ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| c | ~6.5-7.5 | Broad Singlet | 2H | -C(O)-NH₂ |

| d | ~8.0-9.0 | Broad Singlet | 1H | -C(O)-NH -C(O)- |

Detailed Analysis of the Predicted ¹H NMR Spectrum

-

Signal a (~1.25 ppm, Triplet, 3H): This upfield signal is assigned to the three protons of the methyl group (-CH₃) of the ethyl ester. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (-CH₂-), following the n+1 rule (2+1=3). The chemical shift is in the typical range for a methyl group adjacent to a methylene group.

-

Signal b (~4.15 ppm, Quartet, 2H): This downfield signal corresponds to the two protons of the methylene group (-CH₂-) of the ethyl ester. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet multiplicity is a result of coupling with the three neighboring methyl protons (3+1=4).

-

Signal c (~6.5-7.5 ppm, Broad Singlet, 2H): This broad signal is attributed to the two protons of the terminal amide group (-NH₂). The broadness of the peak is a consequence of the quadrupole moment of the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water or other exchangeable protons in the solvent.[5] In very pure, dry, aprotic solvents, this signal might be sharper and could even show coupling to the ¹⁴N nucleus.

-

Signal d (~8.0-9.0 ppm, Broad Singlet, 1H): This most downfield signal is assigned to the proton of the secondary amide (urethane) group (-NH-). Its significant downfield shift is due to the strong deshielding effect of the two adjacent carbonyl groups and its involvement in intermolecular hydrogen bonding. This peak is also expected to be broad due to nitrogen quadrupole effects and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four signals, corresponding to the four chemically distinct carbon atoms in the molecule.[6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~14.5 | -O-CH₂-C H₃ |

| 2 | ~61.5 | -O-C H₂-CH₃ |

| 3 | ~154.0 | -NH-C (O)-O- |

| 4 | ~157.0 | -NH-C (O)-NH₂ |

Detailed Analysis of the Predicted ¹³C NMR Spectrum

-

Signal 1 (~14.5 ppm): This upfield signal is assigned to the methyl carbon (-CH₃) of the ethyl group. This is a typical chemical shift for an sp³ hybridized carbon in an alkyl chain.[7]

-

Signal 2 (~61.5 ppm): This signal corresponds to the methylene carbon (-CH₂-) of the ethyl group. It is shifted downfield compared to the methyl carbon due to the direct attachment to the electronegative oxygen atom.[7]

-

Signal 3 (~154.0 ppm): This downfield signal is attributed to the carbonyl carbon of the urethane (carbamate) group. Its chemical shift is characteristic of carbonyl carbons in esters and carbamates, which typically resonate in the 150-170 ppm range.[8][9]

-

Signal 4 (~157.0 ppm): This signal, also in the downfield region, is assigned to the carbonyl carbon of the urea group. It is expected to be slightly further downfield than the urethane carbonyl due to the electronic effects of the two nitrogen substituents. The chemical shifts of urea carbonyls are generally found in the 155-180 ppm range.[10]

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good first choice due to its high polarity, which should readily dissolve the sample and allow for the observation of exchangeable NH protons. Deuterated chloroform (CDCl₃) could also be used, but the NH protons might have broader signals or be more prone to exchange.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Figure 2: Workflow for NMR sample preparation.

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Temperature: 298 K.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the ¹H and ¹³C NMR spectra of this compound. The predicted spectra, based on established principles of NMR spectroscopy, offer a valuable reference for the structural verification and analysis of this compound. The provided experimental protocol outlines a standardized approach for obtaining high-quality NMR data. While actual experimental data is preferred, these well-founded predictions serve as a robust guide for researchers in the field.

References

-

ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using...[Link]

-

PubChem. Ethyl N-(aminocarbonyl)carbamate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIST WebBook. This compound. [Link]

-

Georganics. This compound - High purity. [Link]

-

NIST WebBook. This compound. [Link]

-

CP Lab Safety. This compound, min 98%, 5 grams. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

ResearchGate. Shifts of the ¹H NMR signals of amine and carbamate species of KDDE as...[Link]

-

The Royal Society of Chemistry. Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Master Organic Chemistry. 1H NMR: How Many Signals?[Link]

-

ResearchGate. Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra.[Link]

- Google Patents.

-

ResearchGate. (PDF) Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Chemical shifts. [Link]

-

ResearchGate. 13 C NMR shifts of allophanate and possible impurities. [Link]

-

Reddit. Why don't NH2 and OH protons appear in 1H NMR spectra?[Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Steffen's Chemistry Pages. 13C chemical shifts. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound - High purity | EN [georganics.sk]

- 3. calpaclab.com [calpaclab.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl Allophanate

Introduction: The Analytical Imperative for Ethyl Allophanate

This compound (CAS 626-36-8), the ethyl ester of allophanic acid, is a small organic molecule whose precise characterization is critical in various scientific domains, from synthetic chemistry to drug development.[1][2][3] As a potential impurity, metabolite, or synthetic intermediate, the ability to unambiguously identify and quantify this compound at trace levels is paramount. Its structure, featuring both ureide and carbamate functionalities, presents unique analytical challenges and opportunities for mass spectrometry.

This guide provides a comprehensive, field-proven framework for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Moving beyond a simple recitation of parameters, we will explore the causal reasoning behind critical experimental choices, from sample preparation to the interpretation of mass spectra, empowering researchers to develop robust, self-validating analytical methods.

Part 1: Foundational Physicochemical Properties

A successful analytical method is built upon a fundamental understanding of the analyte's properties. These characteristics dictate everything from solvent choice to the selection of an appropriate ionization technique.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₃ | [1][2] |

| Average Molecular Weight | 132.12 g/mol | [1][3] |

| Monoisotopic Mass | 132.0535 Da | [4] |

| Synonyms | (Aminocarbonyl)carbamic acid ethyl ester | [1][2] |

| Physical Form | Solid | [5] |

| Predicted [M+H]⁺ m/z | 133.0608 | [4] |

| Predicted [M+Na]⁺ m/z | 155.0427 | [4] |

Part 2: The Core Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and accuracy. The logical flow for this compound analysis is a multi-stage process designed to isolate the analyte, generate gas-phase ions, and structurally elucidate them through controlled fragmentation.

Sources

Thermal Stability and Decomposition of Ethyl Allophanate: A Mechanistic & Analytical Guide

This guide provides an in-depth technical analysis of the thermal stability and decomposition pathways of Ethyl Allophanate (CAS 626-36-8).[1][2] It is designed for researchers and pharmaceutical scientists requiring rigorous mechanistic understanding and validated characterization protocols.[2]

Executive Summary

This compound (

This guide details the thermodynamic profile of this compound, delineates its primary and secondary decomposition mechanisms, and provides a self-validating experimental protocol for kinetic characterization.

Chemical Identity & Thermodynamic Profile

This compound is the ethyl ester of allophanic acid (carbamoylcarbamic acid).[2] Structurally, it contains a urea motif acylated by an ethoxycarbonyl group.[2]

| Property | Value | Critical Note |

| IUPAC Name | Ethyl carbamoylcarbamate | - |

| CAS Number | 626-36-8 | - |

| Molecular Formula | Two carbonyls induce electron withdrawal, weakening the central N-C bond.[1][2] | |

| Melting Point | 190°C (dec.)[1][2] | Decomposition often coincides with melting.[2] |

| Solubility | Hot water, Ethanol | Hydrolytically unstable in basic media.[1][2] |

| Theoretical Hazard | Genotoxic Impurity Precursor | Generates Ethyl Carbamate upon heating.[1][2][3] |

Thermal Decomposition Mechanism

The thermal degradation of this compound is governed by a retro-allophanation mechanism.[2] Unlike simple urethanes which degrade via elimination to isocyanates and alcohols, the allophanate structure facilitates an intramolecular proton transfer leading to dissociation.

3.1 Primary Pathway: Retro-Allophanation

Upon reaching its melting transition (~190°C), the energetic barrier for the cleavage of the internal amide bond is overcome. The molecule reverts to its synthetic precursors:

-

Ethyl Carbamate (Urethane): The stable leaving group.[2]

-

Isocyanic Acid (HNCO): A highly reactive volatile species.[2]

3.2 Secondary Pathways

At elevated temperatures (

-

Cyanuric Acid Formation: The liberated HNCO rapidly trimerizes to form thermally stable cyanuric acid (solid residue).[2]

-

Biuret Formation: HNCO reacts with residual urea or urethane moieties.[2]

-

Ethanol Elimination: Ethyl carbamate itself may further degrade into cyanic acid and ethanol, though this requires higher activation energy.[2]

Visualization: Decomposition Pathways

The following diagram illustrates the cascade of degradation events.

Figure 1: Thermal decomposition cascade of this compound showing the primary reversion to Ethyl Carbamate and Isocyanic Acid.

Experimental Protocol: Kinetic & Product Characterization

To validate the stability of this compound in a drug substance or formulation, a "self-validating" protocol combining thermal stress with specific detection is required.

4.1 Thermogravimetric Analysis (TGA) with Kinetics

-

Objective: Determine the activation energy (

) of decomposition. -

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).[2]

-

Protocol:

-

Data Analysis: Use the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) isoconversional methods to plot

vs

4.2 Orthogonal Product Identification (HS-GC-MS & HPLC)

Standard TGA does not identify what is leaving.[1][2] This coupled workflow confirms the mechanism.

A. Headspace GC-MS (For Volatiles: HNCO, Ethanol) [1][2]

-

Sample Prep: Incubate 10 mg this compound in a sealed headspace vial at 180°C for 10 mins.

-

Column: DB-624 or equivalent (for volatile polar solvents).[1][2]

-

Detection: MS (Scan 20-200 m/z).[1][2] Look for m/z 43 (HNCO) and m/z 46 (Ethanol) .[2]

B. HPLC-UV/MS (For Residues: Ethyl Carbamate, Cyanuric Acid) [1][2]

-

Sample Prep: Dissolve the thermally treated residue (from TGA or oven) in Water/Acetonitrile (90:10).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2]

-

Mobile Phase: Isocratic 0.1% Formic Acid in Water.[2]

-

Detection: UV at 200-210 nm (low sensitivity for carbamates, MS preferred).[1][2]

-

Target: Ethyl Carbamate (RT ~ early), Cyanuric Acid (highly polar, elutes near void volume).[2]

Visualization: Analytical Workflow

Figure 2: Integrated analytical workflow for characterizing thermal degradation kinetics and products.

Implications for Drug Development

5.1 Impurity Control Strategy

If this compound is used as a reagent or intermediate:

-

Process Temperature Limit: Reactions must remain strictly below 150°C. Above this, the formation of Ethyl Carbamate (EC) becomes kinetically significant.

-

Purification: Recrystallization is preferred over distillation due to thermal instability.[2]

-

Regulatory: EC is a genotoxic impurity (GTI).[2] The presence of this compound serves as a reservoir for EC.[2] The Threshold of Toxicological Concern (TTC) for mutagenic impurities is typically 1.5 µ g/day .[2]

5.2 Formulation Stability

In solid dosage forms, the presence of basic excipients (e.g., Magnesium Stearate, metal oxides) can catalyze the retro-allophanation even below the melting point. Compatibility studies (binary mixtures) using the DSC protocol above are mandatory.

References

-

Thermal Decomposition Kinetics of Carbamates : Galinaro, C. A., et al.[2] "Ethyl Carbamate Formation from Cyanate in Model Systems." Journal of Agricultural and Food Chemistry. (Explains the cyanate-urethane equilibrium).

-

Allophanate Chemistry : TCI Chemicals. "this compound Product Specifications and Safety Data." (Physical properties and handling).[2][3][4][5][6]

-

Urethane Degradation Mechanisms : Lapprand, A., et al.[2] "Thermal decomposition of polyurethanes: Mechanism and kinetics."[2][7] Polymer Degradation and Stability. (Detailed mechanistic insight into the allophanate linkage reversion).

-

Analytical Methods for Carbamates : Ryu, D., et al.[2] "Optimization of Ethyl Carbamate Analysis in Fermented Foods." Journal of Food Science. (GC-MS protocols for detection).[1][2]

-

Chemical Structure Data : PubChem. "this compound Compound Summary." (Thermodynamic constants).[2][8]

Sources

- 1. This compound | 626-36-8 [chemicalbook.com]

- 2. Ethyl N-(aminocarbonyl)carbamate | C4H8N2O3 | CID 69380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl Carbamate Formation from Cyanate in Model System of Ethanol-Water Media Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Ethyl Allophanate Scaffolds: Synthetic Architectures and Medicinal Utility

Executive Summary

Ethyl allophanate (carb-ethoxy-urea) represents a deceptive structural simplicity. Often dismissed as a mere degradation product of urethane or a crosslinking artifact in polyurethane chemistry, this scaffold (

This guide moves beyond the textbook definitions to provide a rigorous examination of this compound derivatives. We will explore their controlled synthesis (avoiding the thermodynamic trap of isocyanurate trimerization), their structure-activity relationships (SAR) in anticonvulsant design, and the critical ADMET considerations regarding their metabolic stability.

Part 1: Chemical Architecture & Synthetic Logic

The allophanate moiety is characterized by a carbamoyl-carbamate backbone. Unlike simple ureas or carbamates, the central nitrogen is flanked by two carbonyls, significantly increasing its acidity (

The Synthetic Landscape

Creating allophanate linkages requires overcoming a high activation energy barrier. The reaction of an isocyanate with a urethane (carbamate) is the primary route, but it competes kinetically with the formation of symmetric ureas and thermodynamically with the formation of cyclic isocyanurates (trimers).

Mechanism A: Isocyanate Insertion (The "Controlled" Route)

The most reliable method for generating N-substituted allophanate derivatives for drug screening involves the nucleophilic attack of a carbamate nitrogen onto an isocyanate.

-

Causality: The carbamate nitrogen is weakly nucleophilic due to resonance delocalization. To facilitate attack on the isocyanate, we must either:

-

Activate the Isocyanate: Use high temperatures (often >100°C), which risks degradation.

-

Activate the Carbamate: Use a metal catalyst (Sn, Bi, or Zn) to coordinate the carbonyl oxygen, increasing the nucleophilicity of the N-H.

-

Mechanism B: The Activated Carbonate Route

For this compound itself, the reaction of urea with diethyl carbonate (DEC) is preferred.

-

Critical Insight: This reaction is reversible. The removal of ethanol is essential to drive the equilibrium forward.

Visualization of Synthetic Pathways

The following diagram outlines the competitive landscape of allophanate synthesis.

Figure 1: The competitive synthetic landscape. Note that the Allophanate is a kinetic product; prolonged heating or excessive basicity drives the reaction toward the stable isocyanurate trimer.

Part 2: Pharmacological Profiles & SAR

Anticonvulsant Activity (The Hydantoin Bioisostere)

Historically, the hydantoin ring (found in Phenytoin) is a cornerstone of antiepileptic drugs. The allophanate structure can be viewed as an acyclic hydantoin .

-

Case Study: Compound P-5257 (Ethyl

-phenylbutyroyl allophanate) Research indicates that acyl-allophanates possess significant anticonvulsant properties with a toxicity profile superior to phenurone (phenylacetylurea).[1]-

Mechanism: Modulation of voltage-gated sodium channels. The allophanate moiety acts as a bidentate hydrogen bond donor/acceptor, mimicking the peptide bond geometry required for receptor interaction.

-

SAR Rule: Substitution at the

-carbon of the acyl group (e.g., phenylbutyroyl) increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.

-

Enzyme Inhibition: Allophanate Hydrolase (AH)

In fungal and bacterial pathogens, urea is metabolized via Allophanate Hydrolase.

-

Targeting Strategy: Stable this compound analogues that resist hydrolysis can act as competitive inhibitors of AH. This starves the pathogen of nitrogen derived from urea.

-

Structural Requirement: The "N-domain" of AH recognizes the urea-like portion. Derivatives with bulky N-substituents (e.g., N-benzyl) often lose affinity, whereas modifications to the ester tail (ethyl to trifluoroethyl) can enhance metabolic stability while retaining binding.

Part 3: Experimental Protocols

Protocol 3.1: Catalytic Synthesis of N-Phenyl this compound

Objective: Synthesize N-phenyl this compound via the reaction of phenyl isocyanate with ethyl carbamate, avoiding trimerization.

Reagents:

-

Phenyl Isocyanate (1.0 eq)

-

Ethyl Carbamate (1.1 eq)

-

Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 mol%)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar. Rationale: Isocyanates react violently with moisture to form ureas; anhydrous conditions are non-negotiable.

-

Reagent Mixing: Charge the flask with Ethyl Carbamate (1.1 eq) and Toluene (0.5 M concentration). Heat to 60°C until fully dissolved.

-

Catalyst Addition: Add DBTDL via syringe. Stir for 10 minutes to allow the tin catalyst to coordinate with the carbamate carbonyl.

-

Controlled Addition: Add Phenyl Isocyanate dropwise over 30 minutes.

-

Control Point: Monitor internal temperature. Do not exceed 80°C. Higher temperatures favor the formation of the triphenyl isocyanurate trimer.

-

-

Reaction Phase: Stir at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The isocyanate spot (

) should disappear. -

Workup: Cool to room temperature. The allophanate product often precipitates upon cooling. If not, add Hexane to induce crystallization.

-

Purification: Filter the white solid and wash with cold Hexane. Recrystallize from Ethanol/Water.

Self-Validating Check:

-

If the product melting point is >250°C, you likely formed the isocyanurate trimer (failure).

-

Target melting point for N-phenyl this compound is approx. 105-107°C.

Part 4: Analytical Validation & Data Presentation

Spectroscopic Fingerprint

Positive identification relies on distinguishing the allophanate from the symmetric urea byproduct.

| Feature | This compound Derivative | Symmetric Urea (Byproduct) |

| IR (Carbonyl) | Doublet (1730 | Singlet (approx 1650 |

| 1H NMR (NH) | Two distinct singlets (often >8.0 ppm and >10.0 ppm) | Single broad peak |

| 1H NMR (Ethyl) | Quartet (4.2 ppm) + Triplet (1.2 ppm) | Absent |

| Solubility | Soluble in EtOH, DMSO, Chloroform | Generally insoluble in organic solvents |

Biological Activity Logic (SAR Visualization)

The following diagram illustrates the pharmacophore mapping for anticonvulsant activity.

Figure 2: Structure-Activity Relationship (SAR) logic for Allophanate Anticonvulsants. Note the critical balance between the lipophilic N1-substituent for efficacy and the ester tail stability for safety.

Part 5: Stability & ADMET Considerations

The "Urethane" Risk

A critical consideration for any drug development program utilizing this scaffold is the potential for metabolic hydrolysis to release Ethyl Carbamate (Urethane) , a Group 2A carcinogen.

-

Metabolic Pathway:

-

Mitigation Strategy: To improve the safety profile, modern medicinal chemistry replaces the ethyl group with moieties that do not metabolize to toxic carbamates, such as tert-butyl or benzyl esters, or by cyclizing the structure into a hydantoin after the allophanate intermediate is formed.

Physicochemical Stability

Allophanates are thermally labile.

-

Solid State: Stable at room temperature.

-

Solution (pH > 9): Rapidly hydrolyze to urea and carbonate.

-

Solution (Acidic): Relatively stable, but prolonged exposure leads to decarboxylation.

References

-

Chong, P. Y., & Petillo, P. A. (2000). Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates.[2] Organic Letters, 2(14), 2113-2116.[2] Link

-

Matsumoto, K., et al. (1960). The Anticonvulsant Activity of Ethyl

-Phenylbutyroyl Allophanate (P-5257). Japanese Journal of Pharmacology, 10, 26. Link -

Fan, C., et al. (2013). Structure and Function of Allophanate Hydrolase.[3] Journal of Biological Chemistry, 288(30), 21422-21432. Link

-

Tarikogullari, A. H., et al. (2010). Synthesis and anticonvulsant activity of some alkanamide derivatives.[4] Arzneimittelforschung, 60(10), 593-598.[4] Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12208, this compound. Link

Sources

- 1. THE ANTICONVULSANT ACTIVITY OF ETHYL α-PHENYLBUTYROYL ALLOPHANATE (P-5257) [jstage.jst.go.jp]

- 2. Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. english.cas.cn [english.cas.cn]

- 4. Synthesis and anticonvulsant activity of some alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ethyl Allophanate – A Bi-Electrophilic C1-N-C1 Synthon for Heterocyclic Chemistry

Topic: Ethyl Allophanate as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 626-36-8), also known as carbamoylurethane, is an underutilized yet highly versatile reagent in organic synthesis. Structurally, it represents a "pre-assembled" urea-ester hybrid (

This guide outlines the mechanistic advantages of this compound and provides field-proven protocols for its application in pharmaceutical intermediate synthesis.

Chemical Profile & Reactivity Mechanisms[1][2][3]

The Bi-Electrophilic Advantage

This compound possesses two distinct electrophilic centers and three potential nucleophilic sites (though the nucleophilicity is dampened by electron withdrawal). Its utility stems from the differential reactivity of its carbonyl groups:

-

Ester Carbonyl (C1): Susceptible to initial nucleophilic attack by amines or hydrazines (leaving group: ethanol).

-

Urea Carbonyl (C2): Acts as the secondary electrophile for ring closure (leaving group: ammonia).

This "Ping-Pong" reactivity allows for controlled cyclocondensation reactions that are often cleaner than high-temperature urea fusions.

Reactivity Visualization

The following diagram maps the electrophilic and nucleophilic potential of the molecule, guiding synthetic strategy.

Figure 1: Mechanistic flow of this compound cyclization. The molecule acts as a template where Site A reacts first, tethering the substrate for a rapid intramolecular closure at Site B.

Comparative Analysis of C1 Synthons

This compound serves as a superior alternative to standard reagents when specific structural motifs are required.

| Reagent | Structure | Leaving Groups | Primary Application | Thermal Profile |

| This compound | EtOH, | Urazoles, Quinazolinediones | Moderate ( | |

| Urea | Pyrimidines, Hydantoins | High ( | ||

| Diethyl Carbonate | EtOH (x2) | Carbonylation | Moderate (Requires Base) | |

| Biuret | Metal Coordination | High |

Detailed Experimental Protocols

Protocol A: Synthesis of Urazole (1,2,4-Triazolidine-3,5-dione)

Target: Synthesis of the 5-membered heterocyclic core found in antifungal agents. Mechanism: Hydrazinolysis of the ester followed by intramolecular ureido-cyclization.

Materials:

-

This compound (13.2 g, 0.1 mol)

-

Hydrazine Hydrate (80% or 98%, 7.5 g, ~0.15 mol)

-

Ethanol (Absolute, 50 mL)

-

Glacial Acetic Acid (optional, for pH adjustment)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Suspend this compound (13.2 g) in Ethanol (50 mL). The solid may not dissolve completely at room temperature.

-

Addition: Add Hydrazine Hydrate (7.5 g) dropwise over 5 minutes. A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux (

C). As the reaction proceeds, the mixture will likely become homogeneous before precipitating the product.-

Checkpoint: Ammonia gas (

) will be evolved. Test the condenser outlet with damp pH paper (turns blue).

-

-

Duration: Reflux for 3–4 hours.

-

Workup: Cool the reaction mixture to

C in an ice bath. The Urazole will crystallize out. -

Filtration: Filter the white solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL).

-

Purification: Recrystallize from hot water or ethanol if necessary.

-

Yield: Typically 75–85%.

-

Melting Point: 244–246°C (Lit. val).

-

Protocol B: Synthesis of Quinazoline-2,4(1H,3H)-dione

Target: Construction of the pharmacophore found in serotonin antagonists and antihypertensives (e.g., Ketanserin analogs). Substrate: Anthranilamide (2-aminobenzamide).

Materials:

-

Anthranilamide (13.6 g, 0.1 mol)

-

This compound (14.5 g, 0.11 mol)

-

Solvent: Diglyme (Diethylene glycol dimethyl ether) or DMF (30 mL)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 g) - Optional but accelerates cyclization.

Procedure:

-

Fusion Method (Solvent-Free - Preferred for Scale):

-

Mix Anthranilamide and this compound intimately in a mortar.

-

Place in a round-bottom flask and heat to 150–160°C in an oil bath.

-

The mixture will melt. Maintain temperature for 2 hours.

-

Ethanol and Ammonia are evolved. (Ensure proper ventilation).[1]

-

The melt will eventually solidify as the higher-melting quinazoline forms.

-

-

Solution Method (Higher Purity):

-

Dissolve reactants in Diglyme (30 mL) with pTSA catalyst.

-

Reflux (

C) for 6 hours.

-

-

Isolation:

-

Cool the mixture. If using the fusion method, triturate the solid with hot ethanol to remove unreacted starting materials.

-

If using the solution method, pour the reaction mixture into ice water (200 mL).

-

-

Filtration: Collect the precipitate.

-

Characterization:

Pathway Logic & Troubleshooting

The following workflow illustrates the decision-making process for selecting this compound over other reagents.

Figure 2: Synthetic decision tree for utilizing this compound.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete cyclization (Open intermediate) | Increase temperature or reaction time; add acid catalyst (pTSA). |

| Sticky Solid | Polymerization or Biuret formation | Ensure stoichiometry is 1:1 or slight excess of Allophanate. Avoid moisture. |

| No Precipitate | Product soluble in solvent | Pour reaction mixture into ice water; adjust pH to neutral. |

Safety & Handling (E-E-A-T)

-

Hazards: this compound is an irritant (Skin/Eye).[1] During reaction, it evolves Ammonia (toxic/corrosive) and Ethanol (flammable).

-

Controls: All reactions must be performed in a fume hood.

-

Storage: Store in a cool, dry place. Moisture can hydrolyze the ester, reducing potency.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69380, this compound. Retrieved from [Link]

- Bouchet, P. et al. (1978).Synthesis of 1,2,4-Triazolidine-3,5-diones (Urazoles). Journal of Heterocyclic Chemistry.

-

Organic Chemistry Portal. Synthesis of Quinazolines. Retrieved from [Link] (Contextual grounding for quinazoline pathways).

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. KR20130074801A - One-pot synthesis method of quinazoline-2,4-dione derivatives - Google Patents [patents.google.com]

- 3. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5977362A - Process for the preparation of quinazoline-2,4-diones - Google Patents [patents.google.com]

- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl allophanate reaction with primary and secondary amines

Abstract & Introduction

Ethyl allophanate (EtO-CO-NH-CO-NH

-

Guanylation/Carbamoylation: Serving as a masked isocyanate or carbamoyl donor to form substituted biurets (ureido-ureas).

-

Heterocyclic Annulation: Acting as a "C-N-C" linchpin reacting with 1,2-binucleophiles (e.g., anthranilamides) to synthesize pharmacologically active scaffolds like quinazoline-2,4-diones.

This guide provides optimized protocols for reacting this compound with primary and secondary amines, addressing the specific mechanistic challenges of steric hindrance and leaving group lability.

Mechanistic Principles

To optimize yield, one must understand the electrophilic landscape of this compound. It possesses two electrophilic carbonyl centers:

-

Site A (Ester Carbonyl): The primary site of nucleophilic attack by amines due to the ethoxy group being a better leaving group (

of EtOH ~16) compared to the urea anion. -

Site B (Urea Carbonyl): typically unreactive in the first step but becomes the cyclization site in high-temperature fusion reactions.

Reaction Landscape Diagram

Figure 1: Mechanistic pathway for this compound reacting with amines. The reaction bifurcates based on the amine structure (mono- vs. bi-nucleophilic) and temperature.

Protocol 1: Synthesis of Monosubstituted Biurets (Primary Amines)

This protocol targets the synthesis of

Target Audience: Medicinal Chemists requiring urea-based linkers. Key Challenge: Preventing thermal decomposition of this compound to cyanic acid.

Materials

-

This compound (Recrystallized from EtOH if >6 months old)

-

Primary Amine (1.1 equivalents)

-

Solvent: 1,4-Dioxane (Preferred) or Ethanol

-

Base Catalyst: Triethylamine (0.1 eq) - Optional, speeds up kinetics for sluggish amines.

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl

), dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (5 mL/mmol). -

Addition: Add the primary amine (1.1 eq) dropwise at room temperature.

-

Note: If the amine is a salt (e.g., hydrochloride), pre-neutralize with equimolar NaOH in a separate step and extract the free base.

-

-

Reaction: Heat the mixture to reflux (101°C for dioxane) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the this compound spot (

).

-

-

Workup:

-

Cool reaction to room temperature.[1]

-

Scenario A (Precipitate forms): Filter the solid. Wash with cold diethyl ether. Recrystallize from EtOH/Water.

-

Scenario B (No precipitate): Evaporate solvent under reduced pressure. Triturate the residue with cold ether/hexane (1:1) to induce crystallization.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the "biuret triplet" – three NH signals. The terminal

usually appears broad around 6.5–7.0 ppm, while the internal NH protons shift downfield (8.0–10.0 ppm) due to hydrogen bonding.

-

Protocol 2: Heterocyclic Cyclization (Quinazoline-2,4-diones)

This is the high-value application for drug development. This compound acts as a "C=O donor" to cyclize anthranilamides.

Substrate: 2-Aminobenzamide (Anthranilamide) derivatives. Mechanism: The aniline amine displaces ethanol (forming an intermediate biuret), followed by the amide nitrogen attacking the terminal urea carbonyl, expelling ammonia.

Workflow Diagram

Figure 2: Solvent-free fusion protocol for quinazolinedione synthesis.

Methodology (Fusion Method)

-

Mixing: Intimately mix 2-aminobenzamide (10 mmol) and this compound (12 mmol) in a mortar.

-

Fusion: Transfer to a round-bottom flask. Immerse in a pre-heated oil bath at 150–160°C.

-

Observation: The mixture will melt. Evolution of gas (ammonia and ethanol vapor) will be observed.

-

Safety: Perform in a fume hood.

-

-

Duration: Maintain temperature for 1–2 hours until solidification occurs (the product usually has a higher melting point than the reactants).

-

Purification:

-

Cool the solid mass to ~80°C.

-

Add Ethanol (20 mL) and triturated the solid to remove unreacted starting materials.

-

Filter the hot suspension. The filter cake is the crude quinazolinedione.

-

Recrystallize from DMF/Water or Acetic Acid.

-

Secondary Amines: Challenges & Optimization

Secondary amines (

Data Comparison: Primary vs. Secondary Reactivity

| Parameter | Primary Amines ( | Secondary Amines ( |

| Nucleophilicity | High | Moderate to High (but sterically hindered) |

| Standard Yield | 75–90% (Reflux) | < 30% (Standard Reflux) |

| Major Side Product | Symmetric Urea (if overheated) | Unreacted material / Cyanuric acid |

| Recommended Mod | None | Anionic Activation (See below) |

Optimized Protocol for Secondary Amines (Anionic Activation)

To force the reaction, we convert the secondary amine into a more potent nucleophile (amide anion).

-

Activation: In a dry flask under Argon, dissolve secondary amine (1.0 eq) in dry THF.

-

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) at 0°C. Stir for 30 mins until

evolution ceases. -

Coupling: Add this compound (1.0 eq) as a solid or THF solution.

-

Reaction: Allow to warm to Room Temperature and stir for 12 hours.

-

Quench: Carefully quench with saturated

solution. Extract with EtOAc.

Troubleshooting & Safety

-

Thermal Decomposition: Above 170°C, this compound can decompose into Cyanic Acid (HNCO) and Urethane. If your yield is low in fusion reactions, lower the temperature to 150°C and extend the time.

-

Ammonia Evolution: In the cyclization protocol, the release of ammonia gas confirms the second step (ring closure) is occurring. If no ammonia is detected (pH paper at flask outlet), the reaction is stuck at the intermediate biuret stage. Increase temp.

-

Safety: this compound is a carbamate derivative. Treat as a potential irritant. During fusion, ethanol and ammonia vapors are generated; ensure adequate ventilation.

References

-

Biuret Formation Mechanism

-

Quinazolinedione Synthesis

- Concept: Reaction of anthranilamide with ethyl allophan

- Source:Journal of Organic Chemistry / NIH PubMed Central (General reactivity of allophan

-

URL:[Link] (Search Term: "Quinazoline-2,4-dione synthesis this compound")

-

Amine Reactivity Profiles

-

Allophanate Chemistry Overview

Sources

- 1. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. CN1847220B - Biuret compounds, their preparation and use and intermediates for their preparation - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. WO2010067005A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate - Google Patents [patents.google.com]

The Role of Ethyl Allophanate in Modern Agrochemical Synthesis: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the quest for efficient, safe, and sustainable synthetic routes to agrochemicals is paramount. This document provides an in-depth exploration of ethyl allophanate as a key building block in the synthesis of vital agrochemicals, with a particular focus on sulfonylurea herbicides. Moving away from hazardous reagents like phosgene, the methodologies presented here offer a safer and more streamlined approach to producing these essential compounds.

Introduction to this compound: A Versatile Intermediate

This compound, with the chemical formula C₄H₈N₂O₃ and CAS number 626-36-8, is an organic compound that serves as a valuable intermediate in the synthesis of various agrochemicals.[1][2] Structurally, it is the ethyl ester of allophanic acid, which is a derivative of urea. Allophanates are typically formed through the reaction of an alcohol with an isocyanate, followed by the reaction of the resulting carbamate with another isocyanate molecule. This reactivity makes this compound and its precursor, ethyl carbamate, attractive alternatives to more hazardous reagents traditionally used in the synthesis of urea-based compounds.

The primary application of this compound in the agrochemical industry lies in the synthesis of sulfonylurea herbicides.[3] These herbicides are a critical class of crop protection agents known for their high efficacy at low application rates and their targeted mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants.[4] The use of this compound and related carbamates in the "carbamate route" for sulfonylurea synthesis offers significant advantages in terms of safety and process efficiency.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 626-36-8 | [1] |

| Molecular Formula | C₄H₈N₂O₃ | [1] |

| Molecular Weight | 132.12 g/mol | [1] |

| Appearance | White solid | [5] |

| Synonyms | Ethyl (aminocarbonyl)carbamate, N-(Aminocarbonyl)-carbamic acid ethyl ester, Allophanic acid ethyl ester | [6] |

For detailed spectral data, including mass spectrometry and infrared spectroscopy, researchers can refer to the NIST WebBook.[7]

Safety and Handling

According to its Material Safety Data Sheet (MSDS), this compound is classified as causing serious eye irritation.[8] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and dust generation should be minimized. For storage, this compound should be kept in a tightly closed container in a cool, dry place.[5]

The Carbamate Route to Sulfonylurea Herbicides: A Safer Alternative

The traditional synthesis of sulfonylurea herbicides often involved the use of highly toxic and hazardous reagents such as phosgene and isocyanates. The "carbamate route," which utilizes intermediates like this compound, provides a significantly safer and more environmentally friendly alternative. This pathway avoids the direct handling of phosgene, a major advantage in terms of industrial safety and environmental impact.[9]

The general mechanism for the synthesis of sulfonylureas via the carbamate route involves two key steps:

-

Formation of a sulfonylcarbamate intermediate: This can be achieved through various methods, including the reaction of a sulfonamide with a carbamate-forming reagent.

-

Condensation with an amine: The sulfonylcarbamate intermediate is then reacted with a heterocyclic amine to form the final sulfonylurea bridge.

This compound can be seen as a "pre-activated" form of ethyl carbamate, poised to react with a sulfonamide or a related species.

Synthetic Application: The Synthesis of Nicosulfuron

Nicosulfuron is a widely used sulfonylurea herbicide for the control of weeds in maize. The following protocol outlines a representative synthesis of nicosulfuron via the carbamate route. While this specific patent does not explicitly name this compound, it details the reaction of a 2-sulfamide ethyl formate, which is structurally very similar and follows the same reaction principle. This process highlights the utility of ethyl carbamate derivatives in forming the crucial sulfonylurea linkage.

Reaction Scheme:

Caption: Synthesis of Nicosulfuron.

Detailed Protocol:

This protocol is adapted from a patented method for the synthesis of nicosulfuron.[10]

Materials:

-

2-Sulfamide ethyl formate-3-ethylsulfonylpyridine (Compound I)

-

2-Amino-4,6-dimethoxypyrimidine (Compound II)

-

Toluene

Procedure:

-

Charge a reaction vessel with 150 mol of 2-amino-4,6-dimethoxypyrimidine (23.3 kg) and 100 mol of 2-sulfamide ethyl formate-3-ethylsulfonylpyridine (32.5 kg).[10]

-

Add 200 L of toluene to the reactor.[10]

-

Heat the reaction mixture to 90 °C under reduced pressure.[10]

-

Continuously remove the ethanol produced during the reaction via distillation.[10]

-

Monitor the reaction to ensure the complete consumption of the 2-sulfamide ethyl formate-3-ethylsulfonylpyridine.[10]

-

Once the reaction is complete, cool the mixture to 80 °C.[10]

-

Filter the reaction mixture and dry the solid product to obtain nicosulfuron.[10]

Expected Outcome:

This process is reported to yield nicosulfuron with a purity of 96.4% and a yield of 97.2%.[10]

Synthetic Application: The Synthesis of Rimsulfuron

Rimsulfuron is another important sulfonylurea herbicide used for broad-spectrum weed control in various crops.[4] The synthesis of rimsulfuron can also be achieved via a carbamate intermediate, demonstrating the versatility of this synthetic approach.

Reaction Scheme:

Sources

- 1. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 2. jchemrev.com [jchemrev.com]

- 3. One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte’s Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Radiolabeled [14C]Rimsulfuron and Stable Isotope Labeled Rimsulfuron-[M + 3] to Support Crop Metabolism Studies for Reregistration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]

- 7. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]

- 8. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. publications.iupac.org [publications.iupac.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Scalable Synthesis of Monosubstituted Ureas via Ethyl Allophanate-Mediated Carbamoylation

This Application Note is structured to provide a rigorous, reproducible, and safety-conscious protocol for the synthesis of substituted ureas using Ethyl Allophanate.

Executive Summary

The synthesis of substituted ureas (

This protocol details the use of This compound as a stable, crystalline carbamoylating agent. Unlike potassium cyanate (KOCN) methods which require acidic conditions incompatible with acid-sensitive substrates, this compound operates under neutral to mildly basic conditions in organic solvents.[1] This method effectively transfers a carbamoyl group (

Mechanistic Principles & Causality

The Reaction Pathway

This compound (

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon adjacent to the urea terminus.

-

Tetrahedral Intermediate: A transient intermediate forms, stabilized by the solvent.

-

Fragmentation: The intermediate collapses, expelling ethyl carbamate (urethane) as the leaving group and releasing the monosubstituted urea.

Reaction Diagram (Graphviz)[1]

Figure 1: Mechanistic pathway of amine carbamoylation using this compound.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| This compound | Reagent | CAS 626-36-8; >98% Purity.[1][2][3] Solid. |

| Primary Amine | Substrate | 1.0 Equivalent.[1] Dry. |

| Ethanol (EtOH) | Solvent | Absolute or 95%.[1] High solubility for byproduct. |

| Toluene | Alt. Solvent | For high-boiling amines (requires higher temp).[1] |

| Diethyl Ether | Wash Solvent | For removing residual ethyl carbamate.[1] |

Standard Operating Procedure (SOP)

Safety Precaution: This reaction produces Ethyl Carbamate (Urethane) , a Group 2A carcinogen. All workups must be performed in a fume hood, and waste must be segregated as hazardous cytotoxic/carcinogenic waste.

Step 1: Reaction Setup

-

Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with This compound (1.0 equiv) .

-

Add the solvent (Ethanol , approx. 5-10 mL per mmol of substrate).

-

Add the Primary Amine (1.0 - 1.1 equiv) .

-

Note: A slight excess of amine ensures complete consumption of the this compound, simplifying purification.

-

Step 2: Reaction Execution

-

Heat the mixture to Reflux (78°C for EtOH) .

-

Maintain reflux for 2 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography). The substituted urea is typically more polar than the starting amine.

-

Visual Cue: The reaction mixture often becomes clear as reagents dissolve, then may precipitate the product if the urea is insoluble in hot ethanol (common for aryl ureas).

-

Step 3: Workup & Isolation[1]

-

Cooling: Remove heat and allow the reaction mixture to cool to room temperature (25°C). Then, cool further to 0-4°C in an ice bath to maximize precipitation.[1]

-

Filtration:

-

If Solid Precipitates: Filter the solid under vacuum.[4]

-

If Solution Remains Clear: Concentrate the solvent to ~20% volume using a rotary evaporator, then cool to induce crystallization.

-

-

Washing (Critical): Wash the filter cake with cold Ethanol (2x) followed by Diethyl Ether .

-

Reasoning: Ethyl carbamate (byproduct) is highly soluble in ethanol and ether; the substituted urea is generally insoluble. This step is the primary purification method.

-

Step 4: Purification (Optional but Recommended)[1]

-

Recrystallize the crude solid from Ethanol/Water or Methanol to remove trace carcinogenic byproducts.

-

Dry the solid under high vacuum at 40°C for 4 hours.

Workflow Diagram (Graphviz)

Figure 2: Step-by-step workflow for the synthesis and isolation of substituted ureas.

Data Analysis & Troubleshooting

Expected Results

| Parameter | Expectation | Notes |

| Yield | 65% - 90% | Lower yields for sterically hindered amines.[1] |

| Appearance | White/Off-white Crystalline Solid | Colored impurities usually indicate amine oxidation.[1] |

| Melting Point | Sharp | Broad range indicates residual ethyl carbamate.[1] |

| 1H NMR | Urea protons ( | Typically appear as two signals: a broad singlet (2H) at 5.0-6.0 ppm and a doublet/singlet (1H) at 6.0-8.0 ppm in DMSO-d6.[1] |

Troubleshooting Matrix

-

Problem: No precipitate forms upon cooling.

-

Cause: Product is too soluble in ethanol.

-

Solution: Evaporate solvent completely and triturate the residue with cold water (ethyl carbamate is water-soluble; many aryl ureas are not).[1]

-

-

Problem: Low conversion of amine.

-

Problem: Product is sticky/gum.

-

Cause: Mixture of Urea and Urethane.[5]

-

Solution: Recrystallize from boiling water. Ethyl carbamate stays in solution; urea crystallizes upon cooling.

-

Scope and Limitations

Substrate Scope

-

Primary Aliphatic Amines: Excellent reactivity. High yields.

-

Anilines (Aromatic Amines): Good reactivity. Electron-withdrawing groups on the aniline may require longer reaction times.[1]

-

Secondary Amines: Moderate reactivity. Forms N,N-disubstituted ureas (

). Steric hindrance is a significant factor.

Advantages over Isocyanates

-

Stability: this compound is a shelf-stable solid, whereas many isocyanates are volatile liquids that degrade with moisture.[1]

-

Selectivity: Avoids the formation of symmetrical urea byproducts (

) often seen when hydrolyzing isocyanates.[1] -

Safety: Eliminates the risk of inhalation exposure associated with volatile isocyanates.

References

-

Biltz, H. (1923).[6] "Über die Einwirkung von Ammoniak und Aminen auf Allophansäureester" (On the reaction of ammonia and amines with allophanic acid esters). Berichte der Deutschen Chemischen Gesellschaft, 56(8), 1914–1926.[6]

-

Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles". Chemical Reviews, 103(4), 1435–1488. (Context on urea/thioamide precursors).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 69380, this compound". PubChem. [1]

-

Occupational Safety and Health Administration (OSHA). "Ethyl Carbamate (Urethane) Safety Data". (Reference for byproduct toxicity management).

Sources

- 1. This compound | 626-36-8 [chemicalbook.com]

- 2. Ethyl N-(aminocarbonyl)carbamate | C4H8N2O3 | CID 69380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 6. CAS # 626-36-8, this compound, Allophanic acid ethyl ester, NSC 119864, NSC 272 - chemBlink [chemblink.com]

Troubleshooting & Optimization

Technical Support Center: Ethyl Allophanate Aminolysis

The following technical guide addresses the specific challenges encountered when reacting Ethyl Allophanate (carbamic acid, (aminocarbonyl)-, ethyl ester) with amines. This content is structured for researchers requiring high-fidelity mechanistic insights and practical troubleshooting protocols.

Executive Summary & Reaction Logic

This compound (

The reaction relies on the chemoselective nucleophilic attack of the amine at the ester carbonyl (Path A). However, the reagent is thermally labile. At elevated temperatures, it undergoes a retro-allophanate dissociation (Path B), generating Cyanic Acid (HNCO) and Ethyl Carbamate (Urethane) . This dissociation is the root cause of the most common failure mode: the formation of urea byproducts instead of the desired biuret.

Reaction Pathway Diagram

The following diagram illustrates the competing kinetic and thermodynamic pathways.

Caption: Figure 1.[1] Competing pathways in this compound aminolysis. Path A (Green) yields the target biuret. Path B (Red) leads to decomposition and urea impurities.

Troubleshooting Guide (Q&A)

Category 1: Impurity Profile & Selectivity

Q1: I am isolating a significant amount of monosubstituted urea (

-

Lower Temperature: Maintain reaction temperature between 60°C and 90°C .

-

Solvent Selection: Switch to a solvent that boils in this range (e.g., Ethanol, Acetonitrile) to reflux gently, rather than using high-boiling solvents like DMF or Toluene at high temps.

-

Reference: See Kogon's work on the thermal instability of allophanates [1].

Q2: My product contains a water-soluble impurity that persists after filtration. What is it? Diagnosis: Ethyl Carbamate (Urethane). Mechanism: This is the "other half" of the thermal decomposition described in Q1. While the urea derivative precipitates or co-crystallizes, the ethyl carbamate often remains in the mother liquor or adheres to the product. Corrective Action:

-

Wash Protocol: Ethyl carbamate is highly soluble in water and cold ethanol. Wash your crude solid filter cake thoroughly with cold water or 50% aqueous ethanol .

-

Validation: Check the filtrate by TLC (Ethyl carbamate

is distinct from biurets).

Category 2: Reactivity & Kinetics

Q3: The reaction with my aromatic amine (aniline derivative) is stalling. Can I use a catalyst? Diagnosis: Low Nucleophilicity. Insight: Aromatic amines are weaker nucleophiles than aliphatic amines. While heating drives the reaction, it risks decomposition (Path B). Corrective Action:

-

Lewis Acid Catalysis: Use 10-20 mol%

or -

Base Catalysis (Risky): Avoid strong bases (e.g., NaOEt), as they can promote the deprotonation of the allophanate nitrogen, leading to rapid decomposition to cyanate salts.

Q4: I see a white, insoluble precipitate forming before I even add the amine. What is this? Diagnosis: Cyanuric Acid Formation.[2][3] Mechanism: If this compound is heated in solution without the amine present, the generated HNCO has no nucleophile to trap it. It trimerizes to form Cyanuric Acid (or isocyanurates), which is highly insoluble and chemically inert. Corrective Action:

-

Order of Addition: Always dissolve the amine before adding the this compound, or add this compound to the amine solution. Never reflux this compound alone.

Category 3: Purification